[3-(Benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (4-methylphenyl)sulfonylformate
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Overview
Description
[3-(Benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (4-methylphenyl)sulfonylformate is a complex organic compound that features a furofuran ring system, a benzylcarbamoyloxy group, and a 4-methylphenylsulfonylformate moiety. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (4-methylphenyl)sulfonylformate likely involves multiple steps, including the formation of the furofuran ring, the introduction of the benzylcarbamoyloxy group, and the attachment of the 4-methylphenylsulfonylformate moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and specific temperature and pressure settings to facilitate each step.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylcarbamoyloxy group or the furofuran ring.
Reduction: Reduction reactions could target the sulfonylformate moiety or other functional groups.
Substitution: Substitution reactions might occur at various positions on the aromatic ring or the furofuran system.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, [3-(Benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (4-methylphenyl)sulfonylformate could be used as an intermediate in the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
The compound might exhibit biological activity, making it a candidate for studies in pharmacology or biochemistry. Its potential interactions with biological targets could be explored to develop new drugs or therapeutic agents.
Medicine
If the compound shows promising biological activity, it could be investigated for its potential use in treating diseases or medical conditions. This would involve extensive preclinical and clinical studies to assess its efficacy and safety.
Industry
In industrial applications, the compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique structure might impart desirable properties to the final products.
Mechanism of Action
The mechanism by which [3-(Benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (4-methylphenyl)sulfonylformate exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. Detailed studies would be required to elucidate these mechanisms and identify the key molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- [3-(Benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (4-methylphenyl)sulfonylformate can be compared with other furofuran derivatives, benzylcarbamoyloxy compounds, and sulfonylformates.
- Examples include furofuran lignans, benzylcarbamates, and sulfonyl esters.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C22H23NO8S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
[3-(benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (4-methylphenyl)sulfonylformate |
InChI |
InChI=1S/C22H23NO8S/c1-14-7-9-16(10-8-14)32(26,27)22(25)31-18-13-29-19-17(12-28-20(18)19)30-21(24)23-11-15-5-3-2-4-6-15/h2-10,17-20H,11-13H2,1H3,(H,23,24) |
InChI Key |
RGANIXDJVGCBKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=O)OC2COC3C2OCC3OC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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